Cas no 86749-03-3 (6,6'-Disulfanediylbis(2-methylaniline))

6,6'-Disulfanediylbis(2-methylaniline) is a sulfur-bridged aromatic amine compound characterized by its disulfide linkage and methyl-substituted aniline groups. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for crosslinking applications and polymer modification. The disulfide bond offers potential for dynamic covalent chemistry, enabling reversible bond formation under controlled conditions. Its methyl groups enhance steric stability while maintaining reactivity toward electrophiles. The compound is suitable for use in specialty resins, adhesives, and materials requiring tailored mechanical or thermal properties. Careful handling is advised due to the presence of reactive functional groups. Storage under inert conditions is recommended to preserve stability.
6,6'-Disulfanediylbis(2-methylaniline) structure
86749-03-3 structure
Product Name:6,6'-Disulfanediylbis(2-methylaniline)
CAS No:86749-03-3
MF:C14H16N2S2
MW:276.420240402222
CID:830479
PubChem ID:50873684
Update Time:2025-05-19

6,6'-Disulfanediylbis(2-methylaniline) Chemical and Physical Properties

Names and Identifiers

    • 6,6'-Disulfanediylbis(2-methylaniline)
    • 2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline
    • bis(2-amino-3-methylphenyl)disulfide
    • 2,2′-Dithiobis[6-methylbenzenamine] (ACI)
    • AKOS005132715
    • DB-351128
    • DTXSID00678900
    • 86749-03-3
    • SCHEMBL11809282
    • {2-[(2-amino-3-methylphenyl)dithio]-6-methylphenyl}amine
    • 2,2'-Disulfanediylbis(6-methylaniline)
    • BenzenaMine, 2,2'-dithiobis[6-Methyl-
    • Inchi: 1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3
    • InChI Key: NQJCQIDMAFODQD-UHFFFAOYSA-N
    • SMILES: S(C1C(N)=C(C)C=CC=1)SC1C(N)=C(C)C=CC=1

Computed Properties

  • Exact Mass: 276.07549087g/mol
  • Monoisotopic Mass: 276.07549087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 103Ų

6,6'-Disulfanediylbis(2-methylaniline) Pricemore >>

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6,6'-Disulfanediylbis(2-methylaniline) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ,  Water ;  > 1 h, 140 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, 140 °C; 140 °C → rt
1.3 Solvents: Chloroform ;  30 min, rt
Reference
Mechanism and method for synthesis of sulfides by thiol-disulfide exchange reaction
Lu, Rong; et al, Current Organic Synthesis, 2014, 11(2), 295-300

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ,  Water ;  > 1 h, 140 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Reference
A simple and efficient method for synthesis of benzothiazepine derivatives
Itabashi, Saori; et al, Heterocycles, 2011, 83(1), 171-177

6,6'-Disulfanediylbis(2-methylaniline) Raw materials

6,6'-Disulfanediylbis(2-methylaniline) Preparation Products

Additional information on 6,6'-Disulfanediylbis(2-methylaniline)

Recent Advances in the Study of 6,6'-Disulfanediylbis(2-methylaniline) (CAS: 86749-03-3): A Comprehensive Research Brief

6,6'-Disulfanediylbis(2-methylaniline) (CAS: 86749-03-3) is a sulfur-containing aromatic amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its disulfide bridge linking two 2-methylaniline moieties, has shown promising potential in various applications, including drug development, material science, and biochemical research. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a subject of growing interest among researchers.

The synthesis of 6,6'-Disulfanediylbis(2-methylaniline) has been optimized in recent years, with researchers exploring novel catalytic methods to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high-efficiency synthesis of this compound. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in minimizing side reactions and maximizing product yield. These advancements have paved the way for larger-scale production, facilitating further research into its applications.

In the pharmaceutical domain, 6,6'-Disulfanediylbis(2-methylaniline) has been investigated for its potential as a building block for drug candidates. Its unique structure allows for the development of novel small molecules with enhanced binding affinities to biological targets. A recent preprint on bioRxiv reported its incorporation into a series of kinase inhibitors, showing improved selectivity and potency compared to traditional scaffolds. The disulfide linkage was found to contribute to the stability of the inhibitors in physiological conditions, a critical factor for drug development.

Beyond drug discovery, this compound has also been explored in material science. Its ability to form self-assembled monolayers (SAMs) on metal surfaces has been leveraged for sensor development. A 2024 study in ACS Applied Materials & Interfaces detailed the use of 6,6'-Disulfanediylbis(2-methylaniline) in the fabrication of electrochemical biosensors for detecting biomarkers associated with neurodegenerative diseases. The study reported high sensitivity and specificity, attributed to the compound's ability to form stable interfaces with gold electrodes.

Despite these promising developments, challenges remain in the widespread adoption of 6,6'-Disulfanediylbis(2-methylaniline). Issues such as scalability, cost-effectiveness, and long-term stability under various conditions need to be addressed. Future research directions may include exploring its derivatives for enhanced properties, as well as investigating its potential in other areas such as catalysis and nanotechnology. Collaborative efforts between chemists, biologists, and material scientists will be crucial in unlocking the full potential of this versatile compound.

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